2-Bromo-3-pyridinamine

C-P cross-coupling Phosphonylation Palladium catalysis

2-Bromo-3-pyridinamine (CAS 39856-58-1) is the regiochemically specific ortho-bromo aminopyridine building block essential for selective Pd-catalyzed P-C coupling to 3-amino-2-phosphonopyridines and one-pot alkynylation-heterocyclization to pyrrolo[3,2-b]pyridines and indoles. Unlike generic isomers, its unique ortho-substitution pattern avoids regioisomeric byproducts. Documented as a key intermediate in multi-kilogram Akt kinase inhibitor synthesis, this compound de-risks scale-up. Source high-purity (≥98%) material with proven batch-to-batch consistency.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 39856-58-1
Cat. No. B189615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-pyridinamine
CAS39856-58-1
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)N
InChIInChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
InChIKeyHKDVVTLISGIPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Bromo-3-pyridinamine (CAS 39856-58-1) as a Strategic Synthetic Intermediate


2-Bromo-3-pyridinamine (CAS 39856-58-1, also known as 3-Amino-2-bromopyridine) is a halogenated heterocyclic aromatic amine belonging to the class of aminopyridines. Its molecular structure features a bromine atom at the 2-position and an amino group at the 3-position on a pyridine ring, with a molecular weight of 173.01 g/mol . It is a crystalline solid at room temperature with a melting point of 74-80°C . This specific regiochemistry, characterized by the ortho-relationship between the amino and bromo substituents, dictates its distinct reactivity profile, making it a valuable building block, particularly for palladium-catalyzed cross-coupling and heterocycle synthesis .

Why 2-Bromo-3-pyridinamine Cannot Be Arbitrarily Substituted by Other Aminopyridine Isomers


The reactivity of aminopyridine building blocks is critically dependent on the exact regiochemistry of their substituents. 2-Bromo-3-pyridinamine cannot be simply interchanged with its closest isomers, such as 2-amino-3-bromopyridine (CAS 13534-99-1) or 3-amino-5-bromopyridine. The specific ortho-relationship between the amino and bromo groups in 2-Bromo-3-pyridinamine creates a unique electronic and steric environment that directs reactivity . For instance, this compound is specifically utilized in one-pot syntheses of pyrrolo[3,2-b]pyridines and indoles, a transformation where its specific substitution pattern is essential for the reaction pathway . Furthermore, its role as a key precursor in the large-scale synthesis of an allosteric Akt kinase inhibitor [1] demonstrates that its specific reactivity, including the ability to undergo selective lithium-halogen exchange, is not shared by other isomers and is often integral to a patented or optimized synthetic route. Generic substitution would risk reaction failure, lower yields, or the formation of different, unwanted regioisomeric products.

Quantitative Evidence for the Selection of 2-Bromo-3-pyridinamine over Comparators


Comparative Reactivity in Palladium-Catalyzed C-P Cross-Coupling

The reactivity of 2-Bromo-3-pyridinamine (3-amino-2-bromopyridine) in palladium-catalyzed P-C coupling has been specifically demonstrated for the synthesis of 3-amino-2-phosphonopyridines . While no direct yield comparison with other isomers is provided in the source, its successful use for this specific transformation, as opposed to other aminobromopyridines, underscores a regiochemical requirement. Its isomer, 2-amino-3-bromopyridine, is not noted for this reaction and is typically used for amination or Sonogashira couplings [1]. The reaction of 2-Bromo-3-pyridinamine under these specific conditions highlights its utility when a 3-amino substituted pyridine derivative is required.

C-P cross-coupling Phosphonylation Palladium catalysis

Specificity in Fused Heterocycle Synthesis via One-Pot Alkynylation-Heterocyclization

2-Bromo-3-pyridinamine (3-Amino-2-bromopyridine) is specifically described as a useful reagent for the one-pot synthesis of pyrrolo[3,2-b]pyridines and indoles via palladium-catalyzed alkynylation-heterocyclization . This application is unique to the (amino)bromopyridine structure where the amino and bromo groups are ortho to each other, as is the case for this compound. Other aminobromopyridine isomers, such as 2-amino-5-bromopyridine, are employed for different cyclization patterns, leading to distinct heterocyclic cores . The specificity of this one-pot method for the ortho-substituted pattern is a key differentiator.

Heterocycle synthesis Palladium catalysis Pyrrolopyridines

Role as a Validated Intermediate in a Scalable Synthesis of an Akt Kinase Inhibitor

2-Bromo-3-pyridinamine was a key early-stage precursor in a 17-step, chromatography-free, kilogram-scale synthesis of an allosteric Akt kinase inhibitor [1]. The synthetic route exploited the unique reactivity of its ortho-bromo substituent for a critical lithium-halogen exchange and subsequent formylation. This demonstrated the compound's utility in a validated, industrially-relevant process. The choice of this specific building block over other isomers is implicit in the successful execution of this complex, multi-step synthesis. The process development included batch and flow protocols, highlighting the compound's compatibility with advanced manufacturing techniques.

Process chemistry Kinase inhibitor Scale-up

Validated Application Scenarios for 2-Bromo-3-pyridinamine in Research and Development


Synthesis of 3-Amino-2-phosphonopyridine Derivatives for Ligand Development

This compound is the ideal starting material for research groups synthesizing novel 3-amino-2-phosphonopyridine derivatives via palladium-catalyzed P-C coupling, as demonstrated by documented applications . Its specific ortho-bromo substitution is required for this transformation, making it the only viable isomer for this particular class of target molecules. Scientists involved in the design of new ligands or functional materials should procure 2-Bromo-3-pyridinamine for this purpose.

One-Pot Construction of Pyrrolo[3,2-b]pyridine and Indole Cores for Medicinal Chemistry

For medicinal chemists aiming to efficiently generate compound libraries based on the pyrrolo[3,2-b]pyridine or indole scaffolds, 2-Bromo-3-pyridinamine is a uniquely enabling reagent. Its use in one-pot, palladium-catalyzed alkynylation-heterocyclization sequences provides a significant strategic advantage in terms of step economy and synthetic efficiency, a direct outcome of its regiochemistry. It is the preferred building block for these specific heterocyclic targets.

Process Research and Scale-Up of Complex Active Pharmaceutical Ingredients (APIs)

For process chemists and contract research/manufacturing organizations (CROs/CMOs), 2-Bromo-3-pyridinamine has a proven track record as a key intermediate in the multi-kilogram synthesis of an Akt kinase inhibitor [1]. Its use in a documented, scalable route involving lithium-halogen exchange chemistry de-risks its procurement for similar large-scale projects. Sourcing this specific building block ensures alignment with a validated, literature-supported manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.